molecular formula C6H2BrClFNO B15249439 3-Bromo-5-chloro-2-fluoroisonicotinaldehyde

3-Bromo-5-chloro-2-fluoroisonicotinaldehyde

Cat. No.: B15249439
M. Wt: 238.44 g/mol
InChI Key: SVCSUQYOMQZZBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-chloro-2-fluoroisonicotinaldehyde is a chemical compound with the molecular formula C6H2BrClFNO It is a derivative of isonicotinaldehyde, characterized by the presence of bromine, chlorine, and fluorine atoms on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-2-fluoroisonicotinaldehyde typically involves multi-step organic reactions. One common method is the halogenation of isonicotinaldehyde derivatives. The process may involve the following steps:

    Bromination: Introduction of a bromine atom at the 3-position of the isonicotinaldehyde ring.

    Chlorination: Introduction of a chlorine atom at the 5-position.

    Fluorination: Introduction of a fluorine atom at the 2-position.

These reactions are usually carried out under controlled conditions using appropriate reagents and catalysts to ensure selective halogenation.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The use of advanced techniques such as continuous flow chemistry can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of halogenating agents.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-2-fluoroisonicotinaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups.

    Oxidation: Formation of 3-Bromo-5-chloro-2-fluoroisonicotinic acid.

    Reduction: Formation of 3-Bromo-5-chloro-2-fluoroisonicotinalcohol.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

3-Bromo-5-chloro-2-fluoroisonicotinaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive aldehyde group.

    Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2-fluoroisonicotinaldehyde depends on its chemical reactivity. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially modifying their function. The halogen atoms can influence the compound’s reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-chloro-2-fluoroisonicotinic acid
  • 3-Bromo-5-chloro-2-fluoroisonicotinalcohol
  • 2-Bromo-5-chloro-3-fluoropyridine-4-carbaldehyde

Uniqueness

3-Bromo-5-chloro-2-fluoroisonicotinaldehyde is unique due to the specific arrangement of halogen atoms and the presence of an aldehyde group. This combination imparts distinct chemical properties, making it valuable for targeted synthetic applications and research.

Properties

Molecular Formula

C6H2BrClFNO

Molecular Weight

238.44 g/mol

IUPAC Name

3-bromo-5-chloro-2-fluoropyridine-4-carbaldehyde

InChI

InChI=1S/C6H2BrClFNO/c7-5-3(2-11)4(8)1-10-6(5)9/h1-2H

InChI Key

SVCSUQYOMQZZBW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)F)Br)C=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.